molecular formula C4H9AlN4O5 B1666836 Aldioxa CAS No. 5579-81-7

Aldioxa

Cat. No.: B1666836
CAS No.: 5579-81-7
M. Wt: 220.12 g/mol
InChI Key: AMZWNNKNOQSBOP-UHFFFAOYSA-M
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Description

Aldioxa is a compound formed by the condensation of allantoin and aluminum hydroxide. Its chemical formula is C3H7AlN4O5. This compound is known for its astringent, soothing, and healing properties. It is commonly used in multi-ingredient preparations for treating gastric and duodenal ulcers, chronic gastritis, and drug-induced gastritis. Additionally, it is used in topical preparations for the treatment of ulcers and wounds .

Scientific Research Applications

Aldioxa has a wide range of scientific research applications, including:

Preparation Methods

Aldioxa is synthesized through the reaction of allantoin with aluminum hydroxide. The process typically involves mixing allantoin and aluminum hydroxide in a suitable solvent under controlled conditions to form the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound. Industrial production methods may involve the use of advanced techniques to optimize yield and purity .

Chemical Reactions Analysis

Aldioxa undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involving this compound can result in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Mechanism of Action

The mechanism of action of aldioxa involves the combined benefits of its constituent compounds, aluminum hydroxide, and allantoin. Aluminum hydroxide acts as an astringent, helping to reduce irritation and inflammation by precipitating proteins, which leads to the contraction of skin tissues. Allantoin, on the other hand, promotes cell proliferation and wound healing. Together, these components contribute to the overall therapeutic effects of this compound .

Comparison with Similar Compounds

Aldioxa can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its combination of allantoin and aluminum hydroxide, providing both astringent and healing properties, making it a versatile compound in various applications.

Properties

InChI

InChI=1S/C4H6N4O3.Al.2H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZWNNKNOQSBOP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=N1)O[Al])NC(=O)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9AlN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057774
Record name Isalon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-81-7
Record name Aldioxa [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isalon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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